![molecular formula C33H29ClFNO3 B12295046 (3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one](/img/structure/B12295046.png)
(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4β,7α)-7-(4-Chlorphenyl)-2-(4-Fluorphenyl)-7-hydroxy-3-[4-(Phenylmethoxy)phenyl]-2-azaspiro[3.5]nonan-1-on ist eine komplexe organische Verbindung mit einer einzigartigen spirocyclischen Struktur. Diese Verbindung zeichnet sich durch das Vorhandensein mehrerer aromatischer Ringe und funktioneller Gruppen aus, was sie zu einem interessanten Forschungsobjekt in verschiedenen Bereichen der Wissenschaft macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3R,4β,7α)-7-(4-Chlorphenyl)-2-(4-Fluorphenyl)-7-hydroxy-3-[4-(Phenylmethoxy)phenyl]-2-azaspiro[3.5]nonan-1-on umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des spirocyclischen Kerns, gefolgt von der Einführung der aromatischen Substituenten. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind halogenierte Benzolderivate, Fluorierungsmittel und Phenylmethoxyverbindungen. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Verwendung von Katalysatoren, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit automatisierten Reaktoren und Durchflusssystemen umfassen. Diese Verfahren sind darauf ausgelegt, die Reaktions-Effizienz zu optimieren und Abfall zu minimieren. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Chromatographie und Kristallisation, stellt sicher, dass das Endprodukt die für Forschung und Anwendung erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen
(3R,4β,7α)-7-(4-Chlorphenyl)-2-(4-Fluorphenyl)-7-hydroxy-3-[4-(Phenylmethoxy)phenyl]-2-azaspiro[3.5]nonan-1-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Die aromatischen Ringe können reduziert werden, um gesättigtere Verbindungen zu bilden.
Substitution: Halogenatome können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und in inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppe zu Ketonen führen, während nucleophile Substitution neue funktionelle Gruppen in die aromatischen Ringe einführen kann.
Wissenschaftliche Forschungsanwendungen
(3R,4β,7α)-7-(4-Chlorphenyl)-2-(4-Fluorphenyl)-7-hydroxy-3-[4-(Phenylmethoxy)phenyl]-2-azaspiro[3.5]nonan-1-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine möglichen Interaktionen mit biologischen Makromolekülen untersucht.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und analgetischer Wirkungen.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (3R,4β,7α)-7-(4-Chlorphenyl)-2-(4-Fluorphenyl)-7-hydroxy-3-[4-(Phenylmethoxy)phenyl]-2-azaspiro[3.5]nonan-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege ausgelöst werden. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of (3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29ClFNO3/c34-26-10-8-25(9-11-26)33(38)20-18-32(19-21-33)30(36(31(32)37)28-14-12-27(35)13-15-28)24-6-16-29(17-7-24)39-22-23-4-2-1-3-5-23/h1-17,30,38H,18-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSNEPSQCDBZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)

![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)
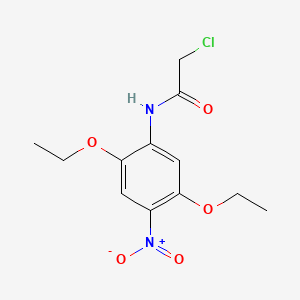
![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)

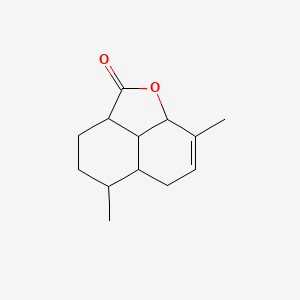
![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)
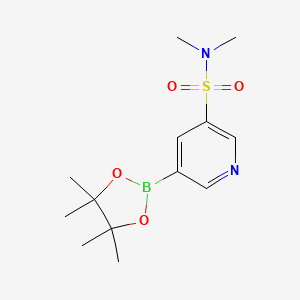
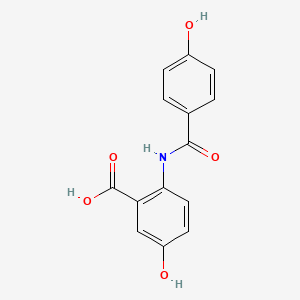
![3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide](/img/structure/B12295008.png)
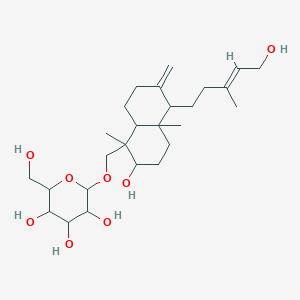
![tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate](/img/structure/B12295024.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B12295028.png)
